molecular formula C22H34O2 B095789 16-alpha-METHYLPREGNENOLONE CAS No. 16394-71-1

16-alpha-METHYLPREGNENOLONE

Cat. No.: B095789
CAS No.: 16394-71-1
M. Wt: 330.5 g/mol
InChI Key: XXSFRYVGIQYVIQ-RDTLVLTASA-N
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Description

16-alpha-METHYLPREGNENOLONE is a steroidal compound with the molecular formula C21H32O2 It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-alpha-METHYLPREGNENOLONE typically involves the modification of pregnenolone or related steroidal precursors. One common method includes the selective hydroxylation and methylation of pregnenolone. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

16-alpha-METHYLPREGNENOLONE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

16-alpha-METHYLPREGNENOLONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in steroid hormone biosynthesis and metabolism.

    Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 16-alpha-METHYLPREGNENOLONE involves its interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, influencing various biological pathways and processes. The exact pathways and molecular targets can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Pregnenolone: A precursor in the biosynthesis of steroid hormones.

    Progesterone: A key hormone in the regulation of the menstrual cycle and pregnancy.

    Dehydroepiandrosterone (DHEA): An endogenous steroid hormone involved in the production of androgens and estrogens.

Uniqueness

16-alpha-METHYLPREGNENOLONE is unique due to its specific structural modifications, such as the 16alpha-methyl group

Properties

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,16R,17S)-3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h5,13,16-20,24H,6-12H2,1-4H3/t13-,16+,17-,18+,19+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSFRYVGIQYVIQ-RDTLVLTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251078
Record name (3β,16α)-3-Hydroxy-16-methylpregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16394-71-1
Record name (3β,16α)-3-Hydroxy-16-methylpregn-5-en-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16394-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16.alpha.-Methylpregnenolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3β,16α)-3-Hydroxy-16-methylpregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregn-5-en-20-one, 3-hydroxy-16-methyl-, (3β,16α)
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